molecular formula C22H25ClN2O3S B560316 M8-B hydrochloride

M8-B hydrochloride

Cat. No.: B560316
M. Wt: 433.0 g/mol
InChI Key: FMQJBHACRTZLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

M8-B hydrochloride interacts with the TRPM8 channel, a type of nonselective cation channel . It blocks cold-induced and icilin or methol-induced activation of rat, human, and murine TRPM8 channels . The IC50 values in rat range from 7.8 nM to 64.3 nM . It does not block other TRP channels .

Cellular Effects

This compound’s interaction with the TRPM8 channel can influence cell function. For example, it has been used to study its therapeutic efficiency on a mouse model of severe dry eye disease (DED) induced by the excision of extra-orbital lacrimal and Harderian glands .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activation of the TRPM8 channel . This blockade prevents the channel from responding to cold-induced and icilin or methol-induced activation .

Temporal Effects in Laboratory Settings

Its ability to block the TRPM8 channel suggests that it could have long-term effects on cellular function, particularly in in vitro or in vivo studies involving cold-induced or icilin-induced activation of the TRPM8 channel .

Dosage Effects in Animal Models

Its selective and potent antagonism of the TRPM8 channel suggests that it could have dose-dependent effects .

Metabolic Pathways

Given its interaction with the TRPM8 channel, it could potentially influence pathways involving this channel .

Transport and Distribution

Given its interaction with the TRPM8 channel, it could potentially be transported and distributed in a manner similar to other TRPM8 channel antagonists .

Subcellular Localization

Given its interaction with the TRPM8 channel, it could potentially be localized in areas of the cell where this channel is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M8 B hydrochloride involves multiple steps, starting with the preparation of the core thiophene structure. The key steps include:

    Formation of the thiophene ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the aminoethyl group: This step involves the reaction of the thiophene derivative with an appropriate amine.

    Attachment of the methoxyphenyl group: This is done through a substitution reaction, where the methoxyphenyl group is introduced to the thiophene ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of M8 B hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

M8 B hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of M8 B hydrochloride, which are used for further research and development .

Scientific Research Applications

M8 B hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the TRPM8 channel and its inhibitors.

    Biology: Helps in understanding the role of TRPM8 in sensory perception and thermoregulation.

    Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain and dry eye disease.

    Industry: Used in the development of new pharmaceuticals targeting the TRPM8 channel .

Mechanism of Action

Comparison with Similar Compounds

M8 B hydrochloride is unique in its high selectivity and potency as a TRPM8 channel blocker. Similar compounds include:

Properties

IUPAC Name

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQJBHACRTZLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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